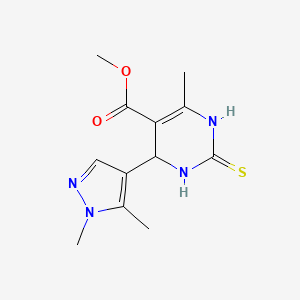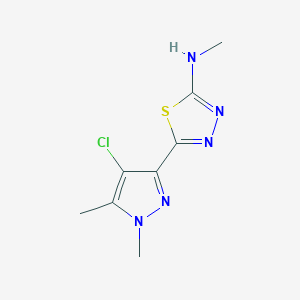![molecular formula C14H11BrN6 B14928430 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14928430.png)
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that features a unique combination of pyrazole and triazoloquinazoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the triazoloquinazoline core. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The triazoloquinazoline core is often formed through cyclocondensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
化学反応の分析
Types of Reactions
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinazoline N-oxides.
Reduction: Formation of dehalogenated pyrazole derivatives.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
作用機序
The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[1,2-b][1,3,4]thiadiazole
- 4-bromo-1H-pyrazole
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of pyrazole and triazoloquinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H11BrN6 |
|---|---|
分子量 |
343.18 g/mol |
IUPAC名 |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C14H11BrN6/c1-8-11(15)12(18-20(8)2)13-17-14-9-5-3-4-6-10(9)16-7-21(14)19-13/h3-7H,1-2H3 |
InChIキー |
PCWAHTQFZOTWCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C2=NN3C=NC4=CC=CC=C4C3=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14928359.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928367.png)
![(17E)-17-[(2E)-(pentafluorobenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B14928370.png)
![methyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14928377.png)

![2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B14928389.png)
![4-{[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928394.png)
![5-tert-butyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B14928397.png)
![1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928398.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B14928418.png)
![(4-Methylphenyl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B14928419.png)
![3-(difluoromethyl)-5-(methylsulfanyl)-N-[(E)-(5-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14928424.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14928429.png)
